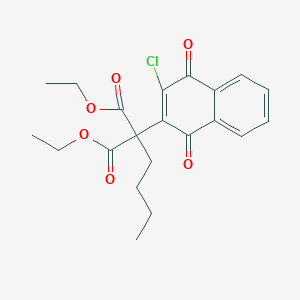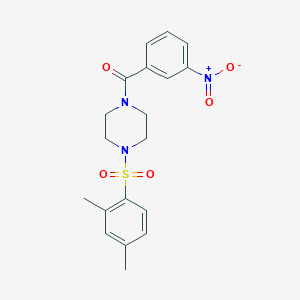![molecular formula C23H32N2O4 B11501754 Butanoic acid, 4-[[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino]-4-oxo-, 4-methylcyclohexyl ester](/img/structure/B11501754.png)
Butanoic acid, 4-[[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino]-4-oxo-, 4-methylcyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYLCYCLOHEXYL 3-{[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOATE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is particularly interesting due to its complex structure, which includes a cyclohexyl group, an indole moiety, and a carbamoyl propanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLCYCLOHEXYL 3-{[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOATE typically involves multiple steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions.
Formation of the Cyclohexyl Group: The cyclohexyl group can be synthesized through hydrogenation of benzene or cyclohexene.
Coupling of the Indole and Cyclohexyl Groups: The indole and cyclohexyl groups can be coupled through a carbamoylation reaction, which involves the reaction of an amine with an isocyanate.
Formation of the Propanoate Group: The propanoate group can be introduced through esterification of the carboxylic acid with an alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHYLCYCLOHEXYL 3-{[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
4-METHYLCYCLOHEXYL 3-{[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-METHYLCYCLOHEXYL 3-{[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-METHYLCYCLOHEXYL 3-{[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOATE: Similar structure but lacks the methyl group on the indole moiety.
4-METHYLCYCLOHEXYL 3-{[2-(5-HYDROXY-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOATE: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
4-METHYLCYCLOHEXYL 3-{[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMOYL}PROPANOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H32N2O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(4-methylcyclohexyl) 4-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C23H32N2O4/c1-15-4-6-17(7-5-15)29-23(27)11-10-22(26)24-13-12-19-16(2)25-21-9-8-18(28-3)14-20(19)21/h8-9,14-15,17,25H,4-7,10-13H2,1-3H3,(H,24,26) |
InChI Key |
UVIWKHMRJHBKGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)CCC(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(3,4-dimethoxyphenyl)-2,2,9-trihydroxy-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11501672.png)
![2-{1-benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11501676.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11501678.png)

![2-[4-(Butylamino)-3,5-dinitrophenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B11501687.png)

![[4-(1H-Tetrazol-5-yl)phenoxy]acetic acid, ethyl ester](/img/structure/B11501698.png)
![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl acetate](/img/structure/B11501701.png)
![4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11501710.png)
![N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11501712.png)
![3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B11501713.png)
![2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-phenyl-1,3-thiazole](/img/structure/B11501719.png)
![N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11501725.png)
![5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11501740.png)
